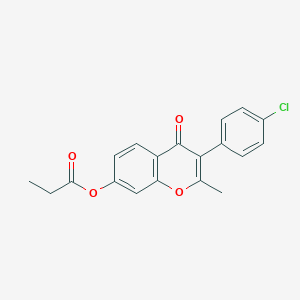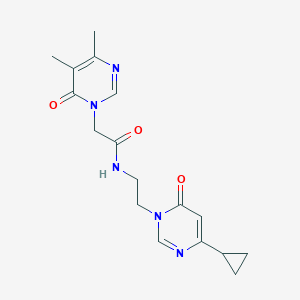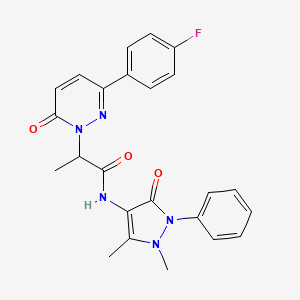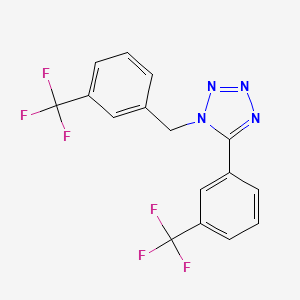
1-(3-(Trifluoromethyl)benzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-(Trifluoromethyl)benzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole” is a complex organic molecule. It contains a tetraazole ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four nitrogen atoms and one carbon atom. The compound also contains two trifluoromethyl groups attached to benzyl and phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetraazole ring, possibly through a cyclization reaction, followed by the introduction of the trifluoromethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetraazole ring, the benzyl and phenyl rings, and the trifluoromethyl groups. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetraazole ring and the trifluoromethyl groups. The tetraazole ring is a site of high electron density, making it potentially reactive towards electrophiles. The trifluoromethyl groups, being electron-withdrawing, could potentially increase the reactivity of the compound towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body if it were to be used as a pharmaceutical .科学的研究の応用
Catalytic Applications
- Catalytic Oxidation and Transfer Hydrogenation : Half-sandwich Ruthenium(II) complexes involving triazole-based ligands have been explored for their catalytic abilities in the oxidation of alcohols and transfer hydrogenation of ketones. These complexes demonstrate efficient catalytic processes, showcasing the potential of triazole derivatives in facilitating chemical transformations (Saleem et al., 2013).
Synthesis and Chemical Properties
Synthesis of Fluoroalkylated Triazoles : A method for synthesizing 5-fluoroalkylated 1H-1,2,3-triazoles has been developed, highlighting the versatility of triazoles in organic synthesis. This research outlines procedures for creating novel compounds with potential pharmaceutical relevance (Peng & Zhu, 2003).
Metal-free Synthesis of Triazoles : An efficient, scalable method for constructing 3-trifluoromethyl-1,2,4-triazoles has been introduced, showcasing the pharmaceutical importance of these scaffolds. This approach leverages multi-component reactions, emphasizing the role of triazole derivatives in drug development (Wang et al., 2022).
Photoluminescence and Material Science
- Tetranuclear Copper(I) Iodide Complexes : Chelating bis(1-benzyl-1H-1,2,3-triazole) ligands have been used to form tetranuclear Cu(I) iodide clusters. These clusters exhibit bright luminescence in the solid state, suggesting potential applications in material science and photoluminescence (Manbeck et al., 2010).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve exploring different synthetic routes, studying its reactivity and interactions with other molecules, and testing its efficacy in various applications .
特性
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N4/c17-15(18,19)12-5-1-3-10(7-12)9-26-14(23-24-25-26)11-4-2-6-13(8-11)16(20,21)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSWXNAIERZUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2705664.png)
![N-cyclopentyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2705666.png)
![3-[(2,6-difluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2705669.png)


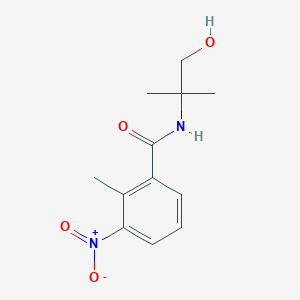
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2705676.png)
![1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea](/img/structure/B2705678.png)
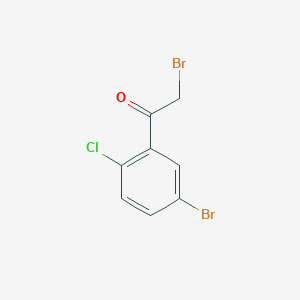
![(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2705681.png)
![2-(3-chloro-4-methoxyphenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2705683.png)
